Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate typically involves the reaction of methyl N-phenyl carbamate with an appropriate isocyanate precursor. One common method is the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at elevated temperatures, often around 723 K, in the presence of o-dichlorobenzene as a solvent . The optimized conditions include a catalyst-to-substrate ratio of 0.05 and a reaction time of 60 minutes, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The phenyl ring can undergo oxidation reactions, while the carbamate group can be reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used to react with the isocyanate group.
Oxidizing Agents: Agents such as potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the carbamate group.
Scientific Research Applications
Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of urea-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets include amino groups on proteins and nucleic acids, which can result in the modification of their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the carbamate group.
Methyl N-Phenyl Carbamate: Precursor in the synthesis of Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate.
Urea Derivatives: Compounds with similar reactivity due to the presence of the isocyanate group.
Uniqueness
This compound is unique due to the combination of the isocyanate and carbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
144055-02-7 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl N-[[3-(isocyanatomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)13-7-10-4-2-3-9(5-10)6-12-8-14/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
OOJCFLOUYUWLQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.